molecular formula C11H10N2O3 B13968786 ethyl 2-oxo-1H-quinoxaline-6-carboxylate

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

Cat. No.: B13968786
M. Wt: 218.21 g/mol
InChI Key: IXWKSYUVSVCOQM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves the condensation reaction between ortho-phenylenediamine and diethyl oxalate. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts and solvent-free reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper salts and D-glucose in aqueous ethanol.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting the cell cycle .

Comparison with Similar Compounds

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is unique due to its specific structure and pharmacological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and activities.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14)

InChI Key

IXWKSYUVSVCOQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2

Origin of Product

United States

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